Titanium(IV) phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of titanium phosphate can be achieved through the heterogeneous interaction between phosphoric acid and solid titanium precursors such as ammonium titanium oxysulfate. The reaction typically involves mixing the solid precursor with phosphoric acid under controlled conditions to yield titanium phosphate . The optimal synthesis conditions include maintaining a specific temperature and pH to ensure the formation of a pure phase of titanium phosphate .

Industrial Production Methods: Industrial production of titanium phosphate often involves the use of crystalline titanium-containing precursors. The process is designed to be environmentally benign and cost-effective, with the reaction proceeding at stoichiometric consumption of the components. The synthesis typically takes 3-5 hours and does not require high-pressure vessels or organic templates .

Análisis De Reacciones Químicas

Types of Reactions: Titanium phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions: Common reagents used in the reactions involving titanium phosphate include nitric acid, perchloric acid, and other oxidizing agents. The reactions are typically carried out under acidic conditions, with the concentration of the acid playing a crucial role in determining the speciation of titanium(IV) complexes .

Major Products Formed: The major products formed from the reactions of titanium phosphate depend on the specific reagents and conditions used. For example, the interaction with phosphoric acid can lead to the formation of various titanium orthophosphate complexes .

Aplicaciones Científicas De Investigación

Introduction to Titanium(IV) Phosphate

This compound can exist in various crystalline forms, such as α-Ti(HPO₄)₂·H₂O and γ-Ti(PO₄)(H₂PO₄)·2H₂O, which are synthesized through reactions involving titanium salts and phosphoric acid. These compounds are characterized by their unique ion-exchange properties and structural features that make them suitable for a range of applications.

Table 1: Synthesis Conditions for this compound

| Synthesis Method | Key Parameters | Resulting Phase |

|---|---|---|

| Precipitation | pH, temperature | Amorphous or crystalline TiP |

| Hydrothermal | Temperature (150-200°C), pressure | Crystalline phases |

| Sol-gel | Molar ratios of P:Ti | Fine powders |

Wastewater Treatment

This compound materials are extensively studied for their ability to remove heavy metals and radioactive ions from wastewater. Their ion-exchange capacity allows them to effectively bind metal ions such as lead (Pb²⁺), zinc (Zn²⁺), and copper (Cu²⁺).

- Case Study : A study demonstrated that TiP exhibited a maximum exchange capacity of approximately 6.4 meq/g for sodium uptake, which translates to about 3.4 meq/g for divalent metal ions under batch conditions .

Sorption Mechanisms

The sorption behavior of titanium phosphates is influenced by several factors:

- Crystallinity : Higher crystallinity often correlates with increased ion-exchange capacity.

- Structural features : The presence of different phosphate groups affects the binding sites available for ion exchange.

Table 2: Ion-Exchange Capacity of this compound

| Material Type | Ion-Exchange Capacity (meq/g) | Notes |

|---|---|---|

| TiP1 | 6.4 | High capacity for Na⁺ |

| TiP2 | 3.4 | Lower capacity for divalent ions |

| TiP3 | 4.1 | Enhanced performance in fixed-bed systems |

Catalytic Applications

This compound has shown promise as a catalyst in various chemical reactions due to its acidic properties and structural stability.

- Example : In organic synthesis, TiP can serve as a catalyst for esterification reactions, providing an efficient route for producing esters from carboxylic acids and alcohols.

Materials Science Applications

Titanium phosphate materials are being explored in the development of advanced composites and nanocomposites due to their thermal stability and mechanical properties.

Mecanismo De Acción

The mechanism of action of titanium phosphate involves its ability to interact with various ions and molecules. The compound’s ion-exchange capability is attributed to the presence of acidic sites in its structure, which allows it to bind and exchange ions effectively . The molecular targets and pathways involved in its action include the formation of stable complexes with metal ions and the facilitation of redox reactions .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to titanium phosphate include zirconium phosphate and other transition metal phosphates. These compounds share similar properties, such as stability under high temperatures and acidic conditions .

Uniqueness: What sets titanium phosphate apart from its counterparts is its higher sorption capacity towards specific ions like cesium and strontium, making it particularly useful in the treatment of radioactive waste . Additionally, its unique electrochemical properties make it a valuable material for use in lithium batteries .

Propiedades

Número CAS |

17017-57-1 |

|---|---|

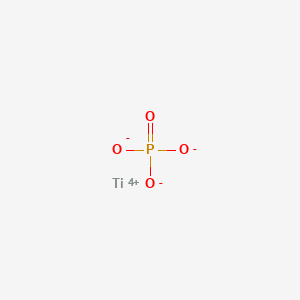

Fórmula molecular |

O4PTi+ |

Peso molecular |

142.84 g/mol |

Nombre IUPAC |

titanium(4+);phosphate |

InChI |

InChI=1S/H3O4P.Ti/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+4/p-3 |

Clave InChI |

SCZMHJCEJAGXRV-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[Ti+4] |

SMILES canónico |

[O-]P(=O)([O-])[O-].[Ti+4] |

Key on ui other cas no. |

17017-57-1 |

Números CAS relacionados |

13772-30-0 (titanium(4+)-PO4[2:1]) 15578-51-5 (titanium(4+)-PO4[4:3]) |

Sinónimos |

titanium phosphate titanium phosphate (1:1) titanium phosphate (2:1) titanium phosphate (4:3) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.